![molecular formula C22H15NO2 B12613234 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one CAS No. 875121-42-9](/img/structure/B12613234.png)
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one is a heterocyclic compound that belongs to the pyranocarbazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrano ring fused to a carbazole core, with a methyl group at the 10th position and a phenyl group at the 3rd position.
Preparation Methods
The synthesis of 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one can be achieved through a one-pot three-component coupling reaction. This method involves the use of 4-hydroxycarbazole or 2-hydroxycarbazole, aromatic substituted aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This rapid one-pot reaction does not require a catalyst, is solvent-free, avoids chromatographic purification, and provides good yields .
Chemical Reactions Analysis
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one has been studied for its antiproliferative activity against various cancer cell lines, including prostate cancer (DU 145), breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and skin cancer (B16-F10). It has shown promising results in inhibiting the growth of these cancer cells . Additionally, pyranocarbazole derivatives, including this compound, have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities .
Mechanism of Action
The mechanism of action of 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the Epstein–Barr virus in Raji cells . The compound’s antiproliferative activity is likely due to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one is unique among pyranocarbazole derivatives due to its specific substitution pattern and biological activities. Similar compounds include N-methyl-3-nitro-4-phenyl-4,7-dihydropyrano[3,2-c]carbazol-2-amine and 4-(4-fluorophenyl)-N-methyl-3-nitro-4,7-dihydropyrano[3,2-c]carbazol-2-amine, which also exhibit antiproliferative activity but differ in their substitution patterns and potency .
Properties
CAS No. |
875121-42-9 |
|---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one |
InChI |
InChI=1S/C22H15NO2/c1-13-6-5-9-15-16-10-11-17-21(24)18(14-7-3-2-4-8-14)12-25-22(17)20(16)23-19(13)15/h2-12,23H,1H3 |
InChI Key |
YEOCQHMYXVVEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
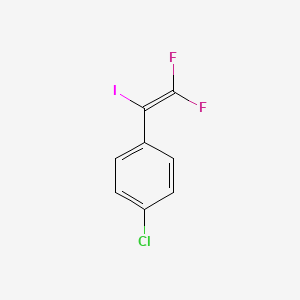
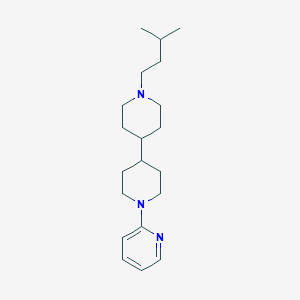
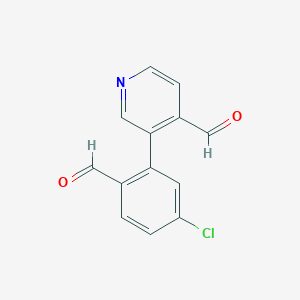
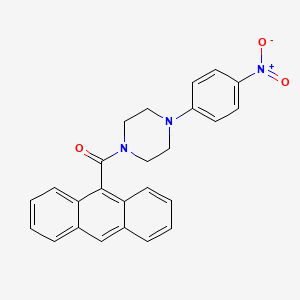
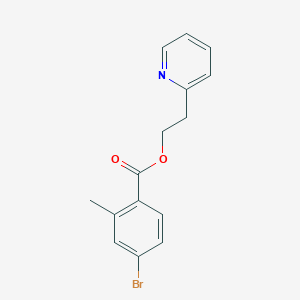
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
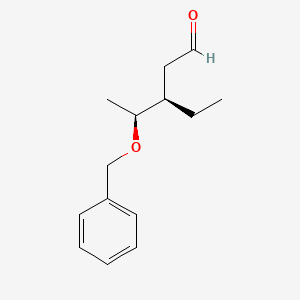

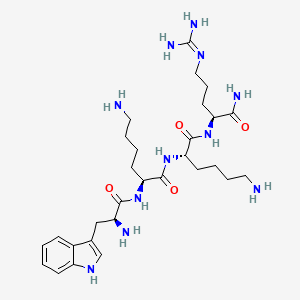
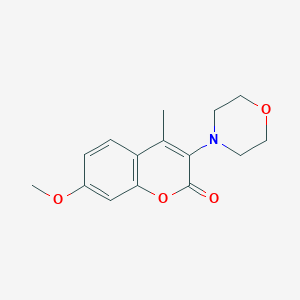

![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
